{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a fluoroethyl group and a propylamine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluoroalkylating agents.
Attachment of the Propylamine Group: The propylamine group can be attached through reductive amination reactions involving the corresponding aldehyde or ketone and propylamine.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions . These methods aim to improve the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Fluoroalkylating agents in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The basic structure with two nitrogen atoms in a five-membered ring.
3,5-Disubstituted Pyrazoles: Compounds with various substituents at the 3 and 5 positions of the pyrazole ring.
Fluoroalkylated Pyrazoles: Pyrazole derivatives with fluoroalkyl groups attached.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is unique due to the specific combination of a fluoroethyl group and a propylamine group attached to the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
CAS No. |
1856074-21-9 |
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Molecular Formula |
C9H16FN3 |
Molecular Weight |
185.24 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H16FN3/c1-2-5-11-8-9-3-6-12-13(9)7-4-10/h3,6,11H,2,4-5,7-8H2,1H3 |
InChI Key |
GWAZWBRTWKRBHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CCF |
Origin of Product |
United States |
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